1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER
Overview
Description
1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER is a complex organic compound featuring a tetrazole ring structure. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER typically involves the formation of the tetrazole ring followed by the etherification process. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring. The etherification can be achieved by reacting the tetrazole derivative with phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common methods for purification.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazoles and phenyl ethers, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: A simpler tetrazole derivative with similar chemical properties.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Another tetrazole compound with different functional groups.
Uniqueness
1H-1,2,3,4-TETRAAZOL-5-YLMETHYL [4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL] ETHER is unique due to its dual tetrazole rings and ether linkage, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization points, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-[4-(2H-tetrazol-5-ylmethoxy)phenyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8O/c1-3-7(18-5-8-10-14-15-11-8)4-2-6(1)9-12-16-17-13-9/h1-4H,5H2,(H,10,11,14,15)(H,12,13,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUPLXJDKSLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OCC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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